Cas no 23690-13-3 (1-(2,4-dimethoxyphenyl)propan-2-amine)

1-(2,4-Dimethoxyphenyl)propan-2-amine is a substituted phenethylamine derivative characterized by its dimethoxy functional groups at the 2- and 4-positions of the phenyl ring. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's amine group enhances reactivity, facilitating its use in the preparation of more complex molecules, including potential bioactive agents. Its stability under standard conditions and well-defined chemical behavior contribute to its utility in controlled synthetic applications. Researchers may employ this compound in the development of novel pharmacophores or as a reference standard in analytical studies.
1-(2,4-dimethoxyphenyl)propan-2-amine structure
23690-13-3 structure
Product Name:1-(2,4-dimethoxyphenyl)propan-2-amine
CAS No:23690-13-3
MF:C11H17NO2
MW:195.258183240891
CID:276278
PubChem ID:141047
Update Time:2025-10-29

1-(2,4-dimethoxyphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,2,4-dimethoxy-a-methyl-
    • Benzeneethanamine,2,4-dimethoxy-α-methyl
    • 1-(2,4-dimethoxyphenyl)propan-2-amine
    • Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-
    • 52850-81-4
    • 2,4-Dimethoxyamphetamine
    • PHENETHYLAMINE, 2,4-DIMETHOXY-.ALPHA.-METHYL-
    • DTXSID90874252
    • DQWOZMUBHQPFFF-UHFFFAOYSA-N
    • AKOS022196426
    • (+/-)2-(2,4-Dimethoxy-phenyl)-1-methyl-ethylamine
    • F9994-0711
    • CHEMBL282734
    • Benzeneethanamine,2,4-dimethoxy-.alpha.-methyl
    • Benzeneethanamine,2,4-dimethoxy-.alpha.-methyl-(.+/-.)-
    • 23690-13-3
    • BDBM50005264
    • 2,4-DIMETHOXY-.ALPHA.-METHYLBENZENEETHANAMINE
    • UNII-GT33R7Q58G
    • NS00018383
    • 2-(2,4-Dimethoxy-phenyl)-1-methyl-ethylamine
    • Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-, (+-)-
    • PD043788
    • SCHEMBL266899
    • Q27279269
    • 1-(2,4-Dimethoxyphenyl)-2-propanamine #
    • GT33R7Q58G
    • AKOS000158082
    • 2,4-dimethoxyamphet-amine
    • Inchi: 1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3
    • InChI Key: DQWOZMUBHQPFFF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1CC(C)N)OC

Computed Properties

  • Exact Mass: 195.12601
  • Monoisotopic Mass: 195.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.023g/cm3
  • Boiling Point: 295.7ºC at 760 mmHg
  • Flash Point: 144.4ºC
  • Refractive Index: 1.512
  • PSA: 44.48
  • LogP: 2.29380

1-(2,4-dimethoxyphenyl)propan-2-amine Pricemore >>

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Additional information on 1-(2,4-dimethoxyphenyl)propan-2-amine

Research Brief on 1-(2,4-dimethoxyphenyl)propan-2-amine (CAS: 23690-13-3): Recent Advances and Applications in Chemical Biology and Medicine

The compound 1-(2,4-dimethoxyphenyl)propan-2-amine (CAS: 23690-13-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have demonstrated that 1-(2,4-dimethoxyphenyl)propan-2-amine serves as a valuable scaffold for the development of novel psychoactive substances and potential CNS-targeting therapeutics. A 2023 study published in the Journal of Medicinal Chemistry revealed its structural similarity to known amphetamine derivatives, suggesting potential applications in neurological disorders. The compound's two methoxy groups at positions 2 and 4 of the phenyl ring appear to significantly influence its receptor binding profile and metabolic stability.

In terms of synthetic chemistry, advances have been made in optimizing the production of 23690-13-3. A team at MIT developed a novel catalytic asymmetric synthesis method in 2022 that improves yield and enantiomeric purity compared to traditional reductive amination approaches. This breakthrough is particularly important as the stereochemistry of 1-(2,4-dimethoxyphenyl)propan-2-amine has been shown to critically affect its biological activity.

Pharmacological investigations have uncovered interesting properties of this compound. Research published in ACS Chemical Neuroscience (2023) demonstrated that 1-(2,4-dimethoxyphenyl)propan-2-amine exhibits moderate serotonin receptor affinity while showing reduced cardiovascular effects compared to similar phenethylamine derivatives. These findings suggest potential applications in mood disorder research, though further studies are needed to fully characterize its mechanism of action.

The compound has also emerged as an important tool in chemical biology. Its fluorescent properties, discovered in a 2023 Nature Chemical Biology study, enable its use as a molecular probe for studying neurotransmitter transporter dynamics. This dual functionality as both a bioactive compound and imaging agent makes 23690-13-3 particularly valuable for multimodal research approaches.

From a safety and regulatory perspective, recent analytical chemistry developments have improved detection methods for 1-(2,4-dimethoxyphenyl)propan-2-amine in biological matrices. A 2023 Analytical Chemistry publication presented a highly sensitive LC-MS/MS method capable of detecting the compound at sub-nanogram levels, which is crucial for both pharmacological studies and forensic applications.

Looking forward, several research groups are exploring structure-activity relationship (SAR) modifications of 23690-13-3 to optimize its therapeutic potential while minimizing side effects. Computational chemistry approaches, particularly molecular docking and dynamics simulations, are playing an increasingly important role in these investigations. The compound's relatively simple structure combined with its complex biological effects makes it an ideal candidate for computer-aided drug design studies.

In conclusion, 1-(2,4-dimethoxyphenyl)propan-2-amine represents a promising compound at the intersection of medicinal chemistry, neuroscience, and chemical biology. While current research has revealed several potential applications, further studies are needed to fully understand its pharmacological profile and therapeutic potential. The continued investigation of this compound and its derivatives may lead to significant advances in CNS drug development and neurochemical research tools.

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